Cas no 464-74-4 (Arenobufagin)

Arenobufagin is a bioactive bufadienolide compound derived from natural sources, notably from toad venom. It exhibits potent cardiotonic and cytotoxic properties, making it a subject of interest in pharmacological research. The compound operates by inhibiting Na+/K+-ATPase activity, which contributes to its inotropic effects and potential antitumor applications. Its molecular structure allows for selective interaction with cellular targets, enhancing its specificity in experimental studies. Arenobufagin is utilized in research settings to investigate mechanisms of cardiac modulation and cancer cell apoptosis. High purity and well-characterized analytical profiles ensure its reliability for scientific applications. Further studies explore its therapeutic potential in oncology and cardiovascular diseases.
Arenobufagin structure
Arenobufagin structure
Product Name:Arenobufagin
CAS No:464-74-4
MF:C24H32O6
MW:416.5073
MDL:MFCD01740820
CID:330216
PubChem ID:12305198
Update Time:2025-06-07

Arenobufagin Chemical and Physical Properties

Names and Identifiers

    • Bufa-20,22-dienolide,3,11,14-trihydroxy-12-oxo-, (3b,5b,11a)-
    • Arenobufagin
    • Bufarenogin
    • ARENOBUFAGIN (REFERENCE GRADE)
    • (3beta,5beta,11alpha)-3,11,14-Trihydroxy-12-oxobufa-20,22-dienolide
    • 5-[(3S,5R,8R,10S,11S,13R,14S,17R)-3,11,14-Trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,
    • Arenobufogenin
    • C20035
    • 3,11,14-trihydroxy-12-oxo-bufa-20,22-dienolide
    • 5-beta-BUFA-20,22-DIENOLIDE, 12-OXO-3-beta,11-alpha,14-TRIHYDROXY-
    • UNII-27R42QLM25
    • Bufa-20,22-dienolide, 3,11,14-trihydroxy-12-oxo-, (3beta,5beta,11alpha)-
    • AKOS030526814
    • 464-74-4
    • 5-((3S,5R,8R,9S,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-pyran-2-one
    • 5beta-Bufa-20,22-dienolide, 3beta,11alpha,14-trihydroxy-12-oxo-
    • AC-34734
    • Bufa-20,22-dienolide, 3,11,14-trihydroxy-12-oxo- (3-beta,5-beta,11-alpha)-
    • 5-[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
    • 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide
    • NCGC00485924-01
    • 5-((3S,5R,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-pyran-2-one
    • CHEBI:197067
    • DTXSID00963565
    • 27R42QLM25
    • CS-3693
    • AS-76734
    • HY-N0876
    • GLXC-13270
    • SCHEMBL21578402
    • CHEMBL4086974
    • 5-((3S,5R,8R,9S,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-17-yl)pyran-2-one
    • 5-(5,11,17-trihydroxy-2,15-dimethyl-16-oxotetracyclo(8.7.0.02,7.011,15)heptadecan-14-yl)-2H-pyran-2-one
    • Bufa-20,22-dienolide, 3,11,14-trihydroxy-12-oxo-, (3.beta.,5.beta.,11.alpha.)-
    • Bufa-20,22-dienolide, 3,11,14-trihydroxy-12-oxo-(3-beta,5-beta,11-alpha)-
    • 5-((3S,5R,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-17-yl)pyran-2-one
    • 5-{5,11,17-trihydroxy-2,15-dimethyl-16-oxotetracyclo[8.7.0.02,7.011,15]heptadecan-14-yl}-2H-pyran-2-one
    • 5.beta.-Bufa-20,22-dienolide, 3.beta.,11.alpha.,14-trihydroxy-12-oxo-
    • DA-50681
    • 5-.beta.-Bufa-20,22-dienolide, 12-oxo-3-.beta.,11-.alpha.,14-trihydroxy-
    • 5-[(3S,5R,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
    • 12-Oxo-3-.beta.,11-.alpha.,14-trihydroxy-5-.beta.-bufa-20,22-dienolide
    • MDL: MFCD01740820
    • Inchi: 1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19-20,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,20+,22+,23+,24+/m1/s1
    • InChI Key: JGDCRWYOMWSTFC-AZGSIFHYSA-N
    • SMILES: O([H])[C@]12C([H])([H])C([H])([H])[C@]([H])(C3=C([H])OC(C([H])=C3[H])=O)[C@@]1(C([H])([H])[H])C([C@]([H])([C@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@@]3([H])C([H])([H])C([H])([H])[C@]12[H])O[H])O[H])=O

Computed Properties

  • Exact Mass: 416.22000
  • Monoisotopic Mass: 416.21988874 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 1
  • Complexity: 847
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 104
  • Molecular Weight: 416.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.349
  • Melting Point: 222-228 ºC
  • Boiling Point: 637.2±55.0 °C at 760 mmHg
  • Flash Point: 219.3±25.0 °C
  • Refractive Index: 1.621
  • PSA: 107.97000
  • LogP: 2.39170

Arenobufagin Pricemore >>

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Arenobufagin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:464-74-4)Arenobufagin
Order Number:LE13090
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:08
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:464-74-4)Arenobufagin
LE13090
Purity:99%
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